Cas no 958360-30-0 (2,4,6-Trichloropyrido[2,3-d]pyrimidine)

2,4,6-Trichloropyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with three chlorine substituents at the 2, 4, and 6 positions. This structure imparts high reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles. The electron-withdrawing chlorides enhance its electrophilic character, facilitating nucleophilic substitution reactions, which are valuable in pharmaceutical and agrochemical applications. Its stability under standard conditions ensures ease of handling and storage. The compound’s well-defined reactivity profile allows for selective functionalization, enabling precise modifications for targeted molecular designs. Suitable for research and industrial use, it serves as a key building block in medicinal chemistry and material science.
2,4,6-Trichloropyrido[2,3-d]pyrimidine structure
958360-30-0 structure
Product Name:2,4,6-Trichloropyrido[2,3-d]pyrimidine
CAS No:958360-30-0
MF:C7H2Cl3N3
MW:234.469877719879
MDL:MFCD27934934
CID:2191156
Update Time:2025-06-14

2,4,6-Trichloropyrido[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trichloro-pyrido[2,3-d]pyrimidine
    • 2,4,6-Trichloropyrido[2,3-d]pyrimidine
    • YWSSCIFSFKYPRA-UHFFFAOYSA-N
    • SB13563
    • Pyrido[2,3-d]pyrimidine, 2,4,6-trichloro-
    • MDL: MFCD27934934
    • Inchi: 1S/C7H2Cl3N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H
    • InChI Key: YWSSCIFSFKYPRA-UHFFFAOYSA-N
    • SMILES: ClC1C2=CC(=CN=C2N=C(N=1)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Topological Polar Surface Area: 38.7

2,4,6-Trichloropyrido[2,3-d]pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D258479-5g
2,4,6-Trichloropyrido[2,3-d]pyrimidine
958360-30-0 95%
5g
$1800 2022-10-22
eNovation Chemicals LLC
D258479-25g
2,4,6-Trichloropyrido[2,3-d]pyrimidine
958360-30-0 95%
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$4800 2023-09-03
eNovation Chemicals LLC
D258479-50g
2,4,6-Trichloropyrido[2,3-d]pyrimidine
958360-30-0 95%
50g
$7000 2023-09-03
eNovation Chemicals LLC
D258479-100g
2,4,6-Trichloropyrido[2,3-d]pyrimidine
958360-30-0 95%
100g
$9500 2023-09-03

Additional information on 2,4,6-Trichloropyrido[2,3-d]pyrimidine

Recent Advances in the Study of 2,4,6-Trichloropyrido[2,3-d]pyrimidine (CAS: 958360-30-0) and Its Applications in Chemical Biology and Medicine

2,4,6-Trichloropyrido[2,3-d]pyrimidine (CAS: 958360-30-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical applications.

One of the most notable advancements in the study of 2,4,6-Trichloropyrido[2,3-d]pyrimidine is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound as a scaffold to design potent and selective kinase inhibitors. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,4,6-Trichloropyrido[2,3-d]pyrimidine exhibited strong inhibitory activity against EGFR (Epidermal Growth Factor Receptor), a well-known target in oncology. The study reported IC50 values in the nanomolar range, suggesting high potency.

In addition to its role in kinase inhibition, 2,4,6-Trichloropyrido[2,3-d]pyrimidine has also been investigated for its antimicrobial properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of this compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. This finding opens new avenues for the development of novel antimicrobial agents to combat drug-resistant infections.

The synthetic versatility of 2,4,6-Trichloropyrido[2,3-d]pyrimidine has been further explored in recent research. A team of chemists reported in Organic Letters an efficient one-pot synthesis method for this compound, significantly improving its accessibility for large-scale applications. The method employs readily available starting materials and mild reaction conditions, making it both cost-effective and environmentally friendly. This advancement is expected to facilitate further research and development efforts involving this compound.

Despite these promising developments, challenges remain in the clinical translation of 2,4,6-Trichloropyrido[2,3-d]pyrimidine-based therapeutics. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed in future studies. However, the compound's unique structural features and demonstrated biological activities make it a compelling candidate for continued investigation. Ongoing research is expected to uncover additional applications, particularly in the areas of targeted therapy and personalized medicine.

In conclusion, 2,4,6-Trichloropyrido[2,3-d]pyrimidine (CAS: 958360-30-0) represents a valuable scaffold in chemical biology and medicinal chemistry. Its diverse applications, ranging from kinase inhibition to antimicrobial activity, underscore its potential as a cornerstone for the development of next-generation therapeutics. As synthetic methodologies continue to evolve and our understanding of its biological mechanisms deepens, this compound is poised to play an increasingly important role in addressing unmet medical needs.

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